molecular formula C14H19FN2Si B1391130 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine CAS No. 1228665-47-1

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine

Cat. No. B1391130
CAS RN: 1228665-47-1
M. Wt: 262.4 g/mol
InChI Key: IVFWWHMZDDTGTK-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a fluorine atom and at the 6-position with a pyrrolidin-1-yl group .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is 287.2±25.0 °C, and its predicted density is 1.175±0.06 g/cm3. The predicted pKa is 3.01±0.20 .

Scientific Research Applications

Synthesis and Characterization

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine has been a subject of study due to its interesting chemical structure and potential applications. In the field of organic synthesis, researchers have focused on the development of novel methodologies for its synthesis and characterization. For example, one study outlines the preparation of similar pyridine derivatives, demonstrating the utility of these compounds in diverse synthetic routes (Kieseritzky & Lindström, 2010). Another study discusses the synthesis and characterization of related compounds, highlighting the versatility of these pyridine derivatives in organic synthesis (Al-taweel, 2002).

Fluorescence and Imaging Applications

The compound's unique structure makes it a candidate for applications in fluorescence and imaging. Research has shown that certain pyridine derivatives can be used to create highly fluorescent pi-conjugated oligomers, which possess intense blue fluorescence emission (Takayama et al., 2004). This property is potentially useful in the development of novel imaging agents and fluorescent probes for biochemical and medical research.

Potential in Radiopharmaceuticals

Compounds related to 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine have been investigated for their potential use in radiopharmaceuticals. For instance, research has been conducted on synthesizing radiolabeled compounds for imaging dopamine receptors, a process that could be relevant for the study of neurological disorders and the development of new diagnostic tools (Eskola et al., 2002).

Cross-Coupling Reactions and Chemical Synthesis

These pyridine derivatives are also of interest in the field of cross-coupling reactions, a fundamental process in organic chemistry. Studies have shown that pyridyltrimethylsilanes, similar to the compound , can be effectively used in Hiyama cross-coupling reactions, leading to the synthesis of functional bis(het)aryl compounds (Pierrat, Gros, & Fort, 2005).

properties

IUPAC Name

2-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2Si/c1-18(2,3)9-6-12-10-13(15)16-14(11-12)17-7-4-5-8-17/h10-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFWWHMZDDTGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC(=C1)F)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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